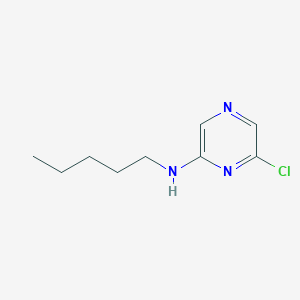

6-Chloro-N-pentylpyrazin-2-amine

Descripción

Significance of Pyrazine (B50134) Core in Medicinal Chemistry and Chemical Biology

The pyrazine ring is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.netorganic-chemistry.org Its unique electronic properties, including its ability to act as a hydrogen bond acceptor, contribute to its capacity to bind to various biological targets. organic-chemistry.org The structural rigidity of the pyrazine ring also allows for the precise spatial orientation of substituents, a critical factor in designing drugs with high specificity.

A number of well-established drugs incorporate the pyrazine moiety, highlighting its therapeutic importance. These include the antitubercular agent Pyrazinamide (B1679903), the diuretic Amiloride, and the antiviral drug Favipiravir. researchgate.net The diverse pharmacological activities associated with pyrazine derivatives, such as anticancer, anti-inflammatory, and antimicrobial effects, continue to drive research into novel compounds built upon this versatile core. organic-chemistry.orgambeed.com

Overview of Halogenated Pyrazine Derivatives in Scientific Literature

The introduction of halogen atoms, such as chlorine, onto the pyrazine ring significantly modifies its electronic and steric properties. Halogenation can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. Furthermore, the carbon-halogen bond can serve as a reactive handle for further chemical modifications, enabling the synthesis of a diverse library of derivatives through cross-coupling reactions. researchgate.net

Halogenated pyrazines are key intermediates in the synthesis of complex molecules. researchgate.net For instance, 2-chloropyrazine (B57796) and its derivatives are utilized in nucleophilic substitution reactions to introduce various functional groups onto the pyrazine ring. acs.org This strategic functionalization is a cornerstone of modern drug discovery and materials science. While halogenated aromatic rings can sometimes be associated with metabolic liabilities, their strategic placement is a key aspect of rational drug design. sigmaaldrich.com

Contextualization of 6-Chloro-N-pentylpyrazin-2-amine within Pyrazine Chemistry

This compound belongs to the class of N-alkylated aminopyrazines. Structurally, it features a pyrazine ring substituted with a chlorine atom at the 6-position and an N-pentylamino group at the 2-position. The chlorine atom provides a site for potential further chemical elaboration, while the pentyl group adds a significant lipophilic character to the molecule.

While specific, in-depth research on this compound is not extensively documented in publicly available scientific literature, its structure suggests its potential role as a building block in synthetic chemistry. The presence of both a reactive chlorine atom and a secondary amine group offers multiple avenues for creating more complex molecules. Compounds with similar structural motifs, such as N-alkylated chloropyrazines, are explored in the context of developing new pharmacologically active agents.

Physicochemical Properties of this compound

Detailed experimental data for this compound is not widely published. However, based on its structure, some properties can be inferred or are available from chemical supplier databases.

| Property | Value |

| Molecular Formula | C₉H₁₄ClN₃ |

| Molecular Weight | 199.68 g/mol |

| CAS Number | 951884-01-8 |

| Appearance | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Solubility | Not Available |

Detailed Research Findings

A comprehensive review of scientific databases does not yield specific research articles detailing the synthesis, characterization, or biological activity of this compound. The compound is listed in several chemical supplier catalogs, indicating its availability for research purposes.

The synthesis of related N-alkyl-chloropyrazine derivatives often involves the reaction of a dichloropyrazine with an appropriate amine. For example, the palladium-catalyzed amination of 2-amino-6-chloropyrazine (B134898) has been investigated, although this can sometimes lead to complex product mixtures. researchgate.net The synthesis of N-alkylated aminopyridines, a related class of compounds, has been achieved through various methods, including greener methodologies. researchgate.net It is plausible that similar synthetic strategies could be employed for the preparation of this compound.

Given the lack of specific studies on this compound, its potential applications can only be hypothesized based on the known activities of structurally similar molecules. The broader class of pyrazine derivatives has been investigated for a wide range of therapeutic applications, and it is conceivable that this compound could serve as a scaffold or intermediate in the discovery of new bioactive agents.

Structure

3D Structure

Propiedades

IUPAC Name |

6-chloro-N-pentylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3/c1-2-3-4-5-12-9-7-11-6-8(10)13-9/h6-7H,2-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQJZRNQHXLKHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623853 | |

| Record name | 6-Chloro-N-pentylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-01-8 | |

| Record name | 6-Chloro-N-pentylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Chloro N Pentylpyrazin 2 Amine

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula. While specific published HRMS data for 6-Chloro-N-pentylpyrazin-2-amine is not widely available in peer-reviewed literature, the theoretical accurate mass can be calculated based on its chemical formula, C₉H₁₄ClN₃. molbase.com

This high-precision measurement is invaluable for confirming the elemental composition of a newly synthesized compound, distinguishing it from other molecules with the same nominal mass.

Predicted Fragmentation Pattern:

In a mass spectrometer, this compound would ionize to form a molecular ion [M]⁺. The subsequent fragmentation is predictable based on the structure. A common fragmentation pathway for amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.

For this compound, the most likely fragmentation events would involve the loss of radicals from the N-pentyl group. The stability of the resulting carbocations and radical species dictates the relative abundance of the fragment ions observed in the spectrum. The presence of the pyrazine (B50134) ring and the chlorine atom would also lead to characteristic fragmentation patterns, including potential ring cleavage or loss of a chlorine radical.

A research paper describing the analysis of a different, more complex heterocyclic amine, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, utilized ESI-TOF high-resolution mass spectrometry to confirm its synthesis and structure, demonstrating the power of this technique in unambiguously identifying complex molecules. researchgate.net

Table 1: Predicted HRMS Data and Fragmentation for this compound

| Species | Formula | Theoretical Exact Mass (m/z) | Description |

| [M]⁺ | [C₉H₁₄³⁵ClN₃]⁺ | 199.0876 | Molecular Ion (with ³⁵Cl isotope) |

| [M+H]⁺ | [C₉H₁₅³⁵ClN₃]⁺ | 200.0955 | Protonated Molecular Ion |

| [M-C₄H₉]⁺ | [C₅H₆³⁵ClN₃]⁺ | 143.0250 | α-cleavage, loss of a butyl radical |

| [M-C₃H₇]⁺ | [C₆H₈³⁵ClN₃]⁺ | 157.0407 | β-cleavage, loss of a propyl radical |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, confirming the absolute structure of a molecule.

As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. To perform this analysis, the compound would first need to be grown into a high-quality single crystal. This crystal would then be exposed to a focused beam of X-rays, and the resulting diffraction pattern would be analyzed to build a model of the electron density, and thus the atomic positions. anton-paar.com

Such an analysis would reveal:

The planarity of the pyrazine ring.

The conformation of the N-pentyl side chain in the solid state.

Intermolecular interactions, such as hydrogen bonding between the amine hydrogen and the nitrogen atoms of adjacent pyrazine rings, which dictate the crystal packing.

For instance, the crystal structure of a related compound, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, was determined to confirm its regiochemistry, proving that a nucleophilic substitution occurred at the expected position on the pyridine (B92270) ring. researchgate.net This highlights the crucial role of X-ray crystallography in providing unambiguous structural proof. researchgate.net

Table 2: Crystallographic Data Parameters Obtainable for this compound

| Parameter | Description |

| Crystal System | The symmetry group of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | Describes the symmetry of the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-N, C-Cl, C-C). |

| Bond Angles | Angles formed by three connected atoms (e.g., C-N-C). |

| Torsion Angles | Dihedral angles describing the conformation of the pentyl chain. |

| Hydrogen Bond Geometry | Distances and angles of any intermolecular hydrogen bonds. |

Computational Spectroscopy and Machine Learning Applications in Spectral Analysis

Computational chemistry offers powerful tools for predicting and interpreting spectroscopic data. While specific computational studies on this compound are not documented in the literature, methods such as Density Functional Theory (DFT) and ab initio calculations could be employed to predict its vibrational (IR and Raman), electronic (UV-Vis), and NMR spectra. A recent study on the parent molecule, pyrazine, used high-level computational methods to simulate its complex vibronic spectrum, demonstrating the power of these techniques. chemrxiv.org

These theoretical predictions are highly valuable as they can:

Aid in the assignment of experimental spectral bands.

Predict the spectra for unknown or yet-to-be-synthesized compounds.

Provide insight into the electronic structure and molecular orbitals, such as the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital).

Machine learning is an emerging tool in spectral analysis. molbase.com Algorithms can be trained on large datasets of spectra to identify compounds, detect impurities, or correlate spectral features with specific chemical properties. For a class of compounds like pyrazine derivatives, a machine learning model could be trained to recognize the characteristic spectral patterns associated with the pyrazine core and different substitution patterns, potentially accelerating the identification of new analogues.

Biological Activity and Pharmacological Investigations of 6 Chloro N Pentylpyrazin 2 Amine

Antimicrobial Efficacy Studies

Antimycobacterial Activity

Derivatives of pyrazine (B50134), a core component of 6-Chloro-N-pentylpyrazin-2-amine, have demonstrated notable activity against Mycobacterium tuberculosis. Specifically, a series of pyrazinamide (B1679903) analogues were synthesized and evaluated for their antimycobacterial properties. One such compound, 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide, exhibited significant inhibition of the Mycobacterium tuberculosis strain H37Rv, with a 65% reduction in growth at a concentration of 6.25 μg/mL. nih.gov The ongoing challenge of drug resistance in Mycobacterium tuberculosis has spurred research into novel compounds with unique mechanisms of action that can overcome these resistance mechanisms. nih.gov

Antibacterial Spectrum and Potency

The antibacterial potential of compounds structurally related to this compound has been explored. For instance, novel C-2 amine-substituted analogues based on a quinoxaline (B1680401) structure have shown promising results. nih.gov In these studies, the introduction of a primary or secondary amino group was found to significantly influence the antibacterial potency and spectrum of the compounds. nih.gov This is often attributed to the increased hydrophilicity and the formation of a cationic configuration, which can be advantageous in circumventing bacterial resistance. nih.gov

Antifungal Activity Assessment

The antifungal properties of pyrazine derivatives have also been investigated. In a study of pyrazinamide analogues, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide was identified as having the most potent antifungal effect against Trichophyton mentagrophytes, with a minimum inhibitory concentration (MIC) of 62.5 μmol/L. nih.gov Other synthetic amides, such as 2-chloro-N-phenylacetamide, have demonstrated antifungal activity against various strains of Aspergillus niger, with MIC values ranging from 32 to 256 μg/mL. nih.gov The mechanism of action for some of these compounds is believed to involve interaction with ergosterol (B1671047) in the fungal plasma membrane. nih.gov

Antiparasitic Activity Profiling

Research into the antiparasitic effects of pyrazine-containing compounds has shown potential against various parasites. Pyrazine carboxamides, for example, have been identified as a new class of trypanocides. nih.gov Following a high-throughput screening, these compounds were found to be potent inhibitors of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. nih.gov Structure-activity relationship studies led to the development of compounds with an EC50 as low as 25 nM against T. b. brucei. nih.gov Similarly, pyrazole-benzimidazole derivatives have demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov

Enzymatic Inhibition Mechanisms

Inhibition of Fatty Acid Synthase (FAS) Pathways

Fatty acid synthase (FAS) systems are critical for the biosynthesis of fatty acids, which are essential components for building cellular membranes and storing energy. The inhibition of FAS pathways is a strategy being explored for the development of new antimicrobial drugs, as the enzymes involved in bacterial FAS (FAS-II) are significantly different from their mammalian counterparts (FAS-I). nih.gov Compounds that selectively target FAS-II enzymes, such as platensimycin, have demonstrated the ability to inhibit the growth of bacteria like S. aureus and S. pneumoniae. nih.gov In plants and algae, FAS is located in the chloroplasts, and its inhibition can trigger downstream effects, including the activation of autophagy, a cellular degradation process, as a response to chloroplast damage. nih.gov

Aminoglycoside Acetyltransferase Inhibition

Aminoglycoside acetyltransferases (AACs) are a major family of enzymes that confer bacterial resistance to aminoglycoside antibiotics. nih.govnih.gov These enzymes inactivate the antibiotics by acetylating specific amino groups on the drug molecule. nih.govdrugbank.com The enzyme AAC(6')-Ib is one of the most widespread causes of resistance to clinically important aminoglycosides, such as amikacin, in Gram-negative bacteria. mdpi.com Research efforts are focused on discovering inhibitors of these enzymes. mdpi.com The goal is to develop adjuvants that can be co-administered with aminoglycoside antibiotics to restore their efficacy against resistant bacterial strains. mdpi.com Various chemical scaffolds, including substituted pyrrolidine (B122466) pentamines and certain metal salts, have been investigated for their ability to inhibit AAC enzymes. nih.govmdpi.com

Target-Specific Modulatory Effects

Transient Receptor Potential (TRP) Channel Modulation

Transient Receptor Potential (TRP) channels are a large family of ion channels involved in sensing a wide array of stimuli, including temperature, touch, and chemical signals. Several TRP channels, such as TRPV1 and TRPA1, are key players in nociception and are expressed in sensory neurons. mdpi.com Modulation of these channels is a significant area of research for pain management. mdpi.com For instance, while TRPV1 agonists initially showed promise, their side effects have shifted focus towards TRP channel antagonists as a potential therapy for conditions like migraine. mdpi.com

Kinase Inhibition (e.g., MPS1, RIPK1)

Kinases are enzymes that play central roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory conditions.

Monopolar spindle 1 (MPS1) is a kinase essential for the proper segregation of chromosomes during cell division. nih.gov As it is often overexpressed in cancer cells, MPS1 is an attractive target for anticancer therapies. Inhibitors of MPS1 can disrupt the spindle assembly checkpoint, leading to severe errors in mitosis and ultimately causing the death of cancer cells through a process known as mitotic catastrophe. nih.gov

Receptor-Interacting Protein Kinase 1 (RIPK1) is a key regulator of inflammation and programmed cell death pathways, including necroptosis. nih.gov The kinase activity of RIPK1 is linked to a variety of inflammatory and degenerative diseases. nih.gov Consequently, numerous RIPK1 inhibitors have been developed and some have entered clinical trials to evaluate their therapeutic potential. nih.govnih.gov

Sodium Channel Blockade

Sodium channels are integral membrane proteins responsible for the rising phase of action potentials in excitable cells like neurons and cardiac muscle cells. nih.gov Blockers of these channels are used as local anesthetics, antiarrhythmics, and anticonvulsants. nih.gov In the context of lung diseases like cystic fibrosis, blocking the epithelial sodium channel (ENaC) in airway tissues can help hydrate (B1144303) the airway surface liquid, improving mucociliary clearance. nih.gov Research in this area focuses on developing potent and durable ENaC blockers for aerosol delivery. nih.gov

Cellular Assays and In Vitro Efficacy Assessments

The evaluation of new chemical compounds relies heavily on cellular assays and in vitro tests to determine their biological activity and efficacy. For potential kinase inhibitors, cellular assays are used to assess their ability to arrest cell proliferation, induce apoptosis (programmed cell death), or cause mitotic catastrophe in cancer cell lines. nih.gov For enzyme inhibitors, such as those targeting AACs, in vitro assays measure the direct inhibition of the enzyme's catalytic activity. mdpi.com Similarly, the potency and reversibility of ion channel blockers are determined using techniques like short-circuit current measurements and patch-clamp recordings in cultured cells. nih.gov These preclinical assessments are fundamental for identifying promising candidates for further development.

Structure Activity Relationship Sar Studies for 6 Chloro N Pentylpyrazin 2 Amine Derivatives

Impact of N-pentyl Chain Modifications on Biological Activity

The N-alkylcarboxamide and N-alkylamine moieties are crucial for the activity of many pyrazine-based compounds. Modifications to the length and structure of the alkyl chain, such as the N-pentyl group in 6-Chloro-N-pentylpyrazin-2-amine, can have a direct impact on biological efficacy.

In studies of related pyrazinamide (B1679903) derivatives, structural modifications involving alkyl chains have been a key strategy. nih.gov Research on N-pyrazinoyl substituted amino acids has shown that increasing the length of an ester carbon chain on the side group can lead to higher antimycobacterial activity. nih.gov This effect is often attributed to better penetration of the compound through the lipid-rich mycobacterial cell wall. nih.gov For instance, changing the alkyl group on the amide nitrogen from a smaller group to a larger one can systematically alter the compound's activity profile.

Table 1: Conceptual Impact of N-Alkyl Chain Length on Biological Activity of Pyrazinamide Derivatives This table illustrates the general trend observed where increasing alkyl chain length can enhance biological activity to an optimal point, based on findings in related compound series.

| Derivative (Modification from Pyrazinamide) | Alkyl Chain Length | Relative Biological Activity |

| N-methylpyrazinamide | 1 Carbon | Baseline |

| N-ethylpyrazinamide | 2 Carbons | Increased |

| N-propylpyrazinamide | 3 Carbons | Further Increased |

| N-pentylpyrazinamide | 5 Carbons | Potentially Optimal |

Data is illustrative, based on principles described in reference nih.gov.

Influence of Halogen Substituents on Pharmacological Profiles

Halogen substituents are a cornerstone of modern medicinal chemistry, used to modulate a compound's electronic properties, lipophilicity, and metabolic stability. In the case of the target compound, the chlorine atom at the C-6 position of the pyrazine (B50134) ring is a critical feature.

SAR studies on various heterocyclic scaffolds consistently demonstrate the importance of halogenation. For example, in 1-phenylbenzazepine derivatives, the presence of a 6-chloro group was found to enhance affinity for the dopamine (B1211576) D1 receptor. mdpi.com Similarly, studies on quinolinone derivatives revealed that a 6-chloro substituent was part of the core structure of highly active anti-HBV agents. nih.gov

The type of halogen can also be a determining factor. Research on sulfur-containing flavonoids showed that antibacterial activity against both Gram-positive and Gram-negative pathogens increased when moving down the halogen group from fluorine to iodine. nih.gov This suggests that for some scaffolds, atomic size and polarizability may be more influential than electronegativity in determining biological potency. nih.gov

Table 2: Influence of Halogen Type on Biological Activity in Heterocyclic Compounds This table conceptualizes findings where halogen size impacts activity, as seen in certain flavonoid series.

| Halogen Substituent | Atomic Radius (pm) | Observed Antibacterial Activity Trend |

| Fluorine (F) | 50 | Good |

| Chlorine (Cl) | 100 | Very Good |

| Bromine (Br) | 114 | Excellent |

| Iodine (I) | 133 | Excellent |

Data trends are based on principles described in reference nih.gov.

Systematic Analysis of Pyrazine Ring Substitutions

Beyond the essential halogen and amine groups, further substitutions on the pyrazine ring can fine-tune pharmacological activity. The electronic and steric properties of these substituents can influence receptor binding, selectivity, and pharmacokinetic properties.

Research into ruthenium(III) complexes with pyrazinamide analogues has explored the effect of replacing the amide moiety at the second position of the pyrazine ring with groups like thiocarboxamide or an amidoxime (B1450833) moiety. rsc.org Such modifications significantly alter the coordination chemistry and biological profile of the resulting compounds. rsc.org In another study focused on TREM2 agonists, structural diversification at the C5-position of a pyrido[3,4-b]pyrazine (B183377) core with various aryl groups, including biphenyl (B1667301) and 2-thienyl moieties, was a key strategy for probing the structure-activity relationship. acs.org This highlights that the pyrazine ring can serve as a scaffold for attaching larger, more complex functional groups to optimize interactions with a biological target.

Stereochemical Considerations in Activity Modulation

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a decisive role in a compound's biological activity. Enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and metabolic profiles.

This principle has been clearly demonstrated in studies of pyrazinamide derivatives. When pyrazinamide was coupled with selected amino acids, the resulting enantiomeric compounds showed significant differences in their antimycobacterial activity. nih.gov A distinct trend was observed where derivatives containing L-amino acids were generally more potent against Mycobacterium tuberculosis than their corresponding D-amino acid counterparts. nih.gov This suggests that the target receptor or enzyme has a specific stereochemical preference for binding and subsequent biological effect.

Table 3: Comparison of Antimycobacterial Activity for Enantiomers of a Pyrazinamide-Phenylglycine Derivative

| Compound | Stereochemistry | Minimum Inhibitory Concentration (MIC) against Mtb H37Ra (µg/mL) |

| PC-l-Pgl-Me | L-enantiomer | < 1.95 |

| PC-d-Pgl-Me | D-enantiomer | > 125 |

Data derived from reference nih.gov.

Correlations between Lipophilicity and Biological Response

Lipophilicity, often quantified by the partition coefficient (logP), is a measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents. It is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME).

A recurring theme in the SAR of pyrazine derivatives is the link between increased lipophilicity and enhanced biological activity. nih.gov This is particularly true for antimycobacterial agents, where higher lipophilicity can facilitate passage through the mycolic acid-rich cell envelope of mycobacteria. nih.gov Similarly, in a study of pyrazole (B372694) derivatives, more apolar compounds generally demonstrated better activity against Trypanosoma cruzi. frontiersin.org

However, the relationship is not always linear. While lipophilicity can improve cell permeability, it does not guarantee target engagement. Studies on pyrazolo-pyrimidine tyrosine kinase inhibitors found that lipophilicity and passive diffusion did not significantly influence the activity for some compounds, suggesting that other factors, such as specific interactions with a different biological target, were at play. nih.gov

Table 4: Correlation of Lipophilicity (cLogP) and Anti-parasitic Activity (pIC₅₀) for Phenylpyrazolone Derivatives This table illustrates the general trend where higher lipophilicity can correlate with increased potency, though exceptions exist.

| Compound Series | General cLogP Range | General Activity Trend (pIC₅₀) |

| Polar Substituents | < 2.0 | Lower Activity |

| Apolar Substituents | > 3.0 | Higher Activity |

Data trends are based on principles described in references frontiersin.org.

Defining Structural Features for Optimized Bioactivity

Based on the analysis of its derivatives and related heterocyclic compounds, a set of key structural features can be defined for optimizing the bioactivity of the this compound scaffold.

C-6 Halogenation : The presence of a chlorine atom at the C-6 position appears to be a favorable feature for enhancing biological activity, a finding consistent across various heterocyclic drug candidates. mdpi.comnih.gov The size of the halogen may be a critical factor for potency. nih.gov

N-Alkyl Chain : An N-linked alkyl chain of optimal length, such as a pentyl group, is crucial for modulating lipophilicity and, consequently, cell membrane permeability. nih.govnih.gov

Pyrazine Ring Substitutions : The pyrazine core allows for further modification. Introducing specific aryl or heterocyclic groups at other positions (e.g., C-3 or C-5) can create additional binding interactions with the biological target, thereby enhancing potency and selectivity. acs.org

Stereospecificity : For derivatives containing chiral centers, a specific stereoisomer is likely to be significantly more active. As seen with related compounds, this highlights the importance of stereoselective synthesis to isolate the most effective enantiomer. nih.gov

Balanced Lipophilicity : While increased lipophilicity is often beneficial, an optimal balance is required. Excessive lipophilicity can lead to poor solubility and other undesirable pharmacokinetic properties. The goal is to enhance membrane penetration without compromising the compound's ability to interact with its target in an aqueous environment. nih.govfrontiersin.org

Computational and Theoretical Chemistry in the Study of 6 Chloro N Pentylpyrazin 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations can predict a wide range of properties of 6-Chloro-N-pentylpyrazin-2-amine.

Electronic Structure Analysis (e.g., Chemical Potential, Electrophilicity Index)

A representative table of such calculated parameters for a related heterocyclic compound is shown below to illustrate the type of data obtained from these analyses.

| Parameter | Symbol | Formula |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 |

| Electrophilicity Index | ω | μ2 / (2η) |

| Chemical Hardness | η | (ELUMO - EHOMO) |

| Chemical Softness | S | 1 / η |

| Electronegativity | χ | -μ |

Note: The actual values for this compound would require specific DFT calculations.

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations using DFT methods, often with basis sets like 6-311++G(d,p), can predict the infrared (IR) and Raman spectra of this compound. nih.gov These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.govnih.gov For instance, the characteristic vibrational modes for the pyrazine (B50134) ring, the C-Cl bond, the N-H group, and the pentyl chain can be identified. A comparison between calculated and experimental frequencies, often aided by scaling factors, can confirm the molecular structure. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within the this compound molecule. This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive chemical concepts of core, lone pair, and bonding orbitals. nih.govmpg.de NBO analysis can quantify hyperconjugative interactions, charge delocalization, and the stability of the molecule. nih.gov It reveals the donor-acceptor interactions between filled and empty orbitals, which are crucial for understanding molecular stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. nih.gov The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazine ring and the chlorine atom, indicating these as potential sites for interaction with electrophiles. scienceopen.com The area around the amine proton would exhibit a positive potential.

Fukui Functions and Local Reactivity Descriptors

Fukui functions are used to describe the local reactivity of different atomic sites within a molecule. nih.gov Derived from the change in electron density upon the addition or removal of an electron, these functions can identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. By calculating the condensed Fukui indices for each atom in this compound, one can pinpoint the most reactive centers, providing a more detailed understanding of its chemical behavior than global descriptors alone. researchgate.net

Bond Dissociation Energy (BDE) and Radial Distribution Function (RDF) Analysis

Bond Dissociation Energy (BDE) is a measure of the strength of a chemical bond. ucsb.edunist.gov Computational methods can be used to calculate the BDE for various bonds within the this compound molecule, such as the C-Cl, N-H, and various C-H and C-N bonds. researchgate.net This information is critical for predicting the molecule's thermal stability and its propensity to undergo bond cleavage reactions.

Radial Distribution Function (RDF) analysis, typically derived from molecular dynamics simulations, can provide insights into the local structure and solvation of this compound in a condensed phase. The RDF describes the probability of finding another atom at a certain distance from a reference atom, offering a picture of the short-range order in a liquid or solution.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These methods are fundamental in structure-based drug design, offering a virtual window into the binding process at an atomic level.

While specific molecular docking studies on this compound are not extensively documented in public literature, the broader class of pyrazine derivatives has been the subject of numerous such investigations, providing a solid framework for predicting its binding behavior. Docking studies on various pyrazine analogs have revealed their potential to interact with a range of biological targets, including kinases, enzymes implicated in neurodegenerative diseases, and proteins crucial for microbial survival.

For instance, studies on pyrazine-based inhibitors of PIM-1 kinase, a target in cancer therapy, have highlighted the importance of hydrogen bonding and hydrophobic interactions in the binding pocket. It is frequently observed that the nitrogen atoms within the pyrazine ring act as hydrogen bond acceptors, forming crucial interactions with amino acid residues like glutamic acid and asparagine in the kinase hinge region. The substituted amine group, analogous to the N-pentylamino group in this compound, often participates in additional hydrogen bonds, further anchoring the ligand in the active site.

A hypothetical docking of this compound into a kinase binding site, based on known interactions of similar molecules, would likely involve the pyrazine nitrogen atoms forming hydrogen bonds with the backbone of the hinge region, while the N-pentyl group occupies a hydrophobic pocket. The chlorine atom could form specific interactions with polar or electropositive residues.

| Potential Interaction Type | Functional Group of this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Acceptor | Pyrazine Ring Nitrogens | Glutamic Acid, Asparagine, Serine, Threonine |

| Hydrogen Bond Donor | N-H of the aminopyrazine | Aspartic Acid, Glutamic Acid, Serine |

| Hydrophobic Interactions | N-pentyl chain | Leucine, Isoleucine, Valine, Phenylalanine |

| π-π Stacking | Pyrazine Ring | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bonding | Chlorine Atom | Serine, Threonine, Tyrosine |

The conformational flexibility of this compound, primarily due to the rotatable bonds in the N-pentyl chain, is a critical determinant of its binding affinity and pharmacokinetic properties. Conformational analysis aims to identify the low-energy conformations of the molecule in different environments (e.g., in solution versus in a protein binding site).

Computational methods, such as molecular mechanics and quantum chemistry calculations, can be employed to map the potential energy surface of the molecule as a function of its dihedral angles. For the N-pentyl chain, various staggered and eclipsed conformations exist. The anti-conformation, where the carbon backbone is fully extended, is generally the lowest in energy in a non-polar environment. However, in the presence of a binding site, gauche conformations may be adopted to maximize favorable interactions.

The stability of the chloropyrazine core is generally high due to its aromatic character. The chloro- and amino-substituents can influence the electronic properties and reactivity of the pyrazine ring, but significant degradation under physiological conditions is not typically expected for the core structure itself.

| Conformational Element | Description | Significance |

| Pyrazine Ring | Rigid, planar aromatic system | Provides a stable scaffold for substituent orientation |

| N-Pentyl Chain | Flexible alkyl chain with multiple rotatable bonds | Allows the molecule to adopt various shapes to fit into a binding site |

| C-N Bond Rotation | Rotation around the bond connecting the pentyl group to the amine | Influences the orientation of the alkyl chain relative to the pyrazine ring |

In Silico Pharmacokinetic and Drug-Likeness Predictions (e.g., Lipinski's Rule of Five)

Beyond predicting binding affinity, computational models are invaluable for assessing the "drug-likeness" of a compound and predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions help in the early identification of molecules that are likely to have poor pharmacokinetic profiles, thus saving time and resources.

One of the most widely used guidelines for predicting oral bioavailability is Lipinski's Rule of Five. This rule states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds)

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms)

A molecular weight under 500 daltons

An octanol-water partition coefficient (log P) not greater than 5

For this compound, we can calculate these properties:

Molecular Weight: 199.68 g/mol

Hydrogen Bond Donors: 1 (from the N-H of the amino group)

Hydrogen Bond Acceptors: 3 (the two nitrogen atoms in the pyrazine ring and the exocyclic amine nitrogen)

Calculated log P (XLogP3): Approximately 2.9 (This value can vary slightly depending on the algorithm used for calculation)

Based on these calculated values, this compound adheres to all of Lipinski's rules, suggesting a higher likelihood of good oral bioavailability.

| Lipinski's Rule Parameter | Value for this compound | Rule of Five Guideline | Compliance |

| Molecular Weight | 199.68 g/mol | < 500 Da | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Log P | ~2.9 | ≤ 5 | Yes |

Further in silico ADMET predictions for pyrazine derivatives often show good potential for intestinal absorption and blood-brain barrier penetration, depending on the specific substituents. The metabolic stability of the pyrazine ring itself is generally good, though the N-pentyl group could be susceptible to oxidation by cytochrome P450 enzymes. Predictive models can help identify potential sites of metabolism on the molecule.

Future Directions and Research Perspectives

Development of Novel Synthetic Strategies

The future synthesis of 6-Chloro-N-pentylpyrazin-2-amine and related compounds will likely be shaped by the principles of green chemistry and the development of more efficient catalytic systems. researchgate.net Traditional methods for pyrazine (B50134) synthesis are often being replaced by more environmentally benign and cost-effective approaches. tandfonline.comnih.gov

One promising direction is the adoption of one-pot synthesis methodologies. These reactions, which involve the condensation of 1,2-diketones with 1,2-diamines, can be performed under neat (solvent-free) conditions at room temperature, offering high yields and simplifying purification processes. tandfonline.com Furthermore, the use of biocatalysts, such as enzymes like Lipozyme® TL IM, is emerging as a greener alternative for creating pyrazinamide (B1679903) derivatives, a process that could be adapted for the synthesis of N-alkylated aminopyrazines. researchgate.net

The functionalization of the pyrazine ring is another critical area for innovation. Transition metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira reactions, have been instrumental in creating diverse pyrazine derivatives. acs.orgnih.gov Future research will likely focus on developing novel and more efficient catalysts, such as those based on copper or manganese, to facilitate these transformations with greater selectivity and under milder conditions. researchgate.nettandfonline.com These advanced synthetic tools will be crucial for creating a library of analogs of this compound, enabling a thorough investigation of its structure-activity relationships.

Exploration of Additional Biological Targets

The pyrazine nucleus is a well-established pharmacophore found in drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netmdpi.com For this compound, future research will undoubtedly focus on screening it against a diverse array of biological targets to uncover its therapeutic potential.

Anticancer Agents: A significant area of exploration for pyrazine derivatives is in oncology. Many pyrazine-based compounds have been developed as potent and selective kinase inhibitors, which are crucial in cancer therapy. nih.govtandfonline.comtandfonline.com The 2-aminopyrazine (B29847) scaffold, present in this compound, is a key feature of several kinase inhibitors that have progressed to clinical trials. tandfonline.comtandfonline.com Future studies could investigate the inhibitory activity of this compound against various protein kinases implicated in cancer progression. nih.govtandfonline.comtandfonline.com

Antiviral and Antimicrobial Agents: Pyrazine derivatives have also shown promise as antiviral and antimicrobial agents. nih.govnih.gov For instance, novel pyrazine-1,3-thiazine hybrid molecules have demonstrated activity against HIV-1, influenza A (H1N1), and other viruses. nih.gov Imidazo[1,2-a]pyrazine derivatives have been identified as potential inhibitors of the influenza virus nucleoprotein. nih.gov Given the structural similarities, this compound could be evaluated for its potential to combat various viral and bacterial infections.

Neuroprotective Agents: Emerging research suggests that pyrazine derivatives may have neuroprotective properties. nih.govresearchgate.netmdpi.comnih.gov Tetramethylpyrazine derivatives, for example, have been shown to protect against oxidative stress-induced neuronal damage and show potential for treating ischemic stroke. nih.govresearchgate.net This opens up an exciting avenue for investigating whether this compound exhibits similar neuroprotective effects.

Advanced Computational Modeling for Drug Discovery

Computational modeling has become an indispensable tool in modern drug discovery, and its application to pyrazine research is rapidly expanding. For this compound, in silico methods will be crucial for accelerating its development.

Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding orientation and affinity of this compound to various biological targets. biorxiv.orgnih.govresearchgate.net This allows for the rapid screening of potential protein interactions and helps to prioritize experimental testing. For instance, docking studies have been used to investigate the binding of pyrazine-thiazolidinone derivatives to HIV-1 reverse transcriptase. biorxiv.org Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex, assessing its stability and revealing key interactions over time. nih.govrawdatalibrary.netscience.gov Such simulations have been used to study the interaction of pyrazine derivatives with human serum albumin, providing insights into their pharmacokinetic properties. rawdatalibrary.net

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to establish a mathematical relationship between the chemical structure of a series of pyrazine analogs and their biological activity. This allows for the prediction of the activity of newly designed compounds and helps to guide the synthesis of more potent molecules.

Integration of Artificial Intelligence and Machine Learning in Pyrazine Research

Predicting Bioactivity and Drug Resistance: Machine learning models, such as deep convolutional neural networks (DCNNs) and support vector machines (SVMs), can be trained on large datasets of chemical structures and their corresponding biological activities to predict the potential of new compounds. nih.govnih.govresearchgate.net This approach has been successfully used to predict pyrazinamide resistance in Mycobacterium tuberculosis, identifying novel genetic mutations associated with resistance. nih.govnih.govresearchgate.net Explainable AI (xAI) frameworks are also being developed to not only predict resistance but also to provide insights into the underlying mechanisms. nih.govbiorxiv.org

Design of Next-Generation Pyrazine-Based Therapeutic Agents

Building on the foundations of novel synthesis, biological screening, and computational design, the future will see the development of more sophisticated pyrazine-based therapeutic agents.

Proteolysis Targeting Chimeras (PROTACs): A particularly exciting area is the development of pyrazine-based PROTACs. scienceopen.comacs.orgnih.govnih.gov PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than simply inhibiting it. researchgate.netscienceopen.com This technology offers a new modality for tackling diseases, including those driven by proteins that have been traditionally difficult to target with small molecule inhibitors. scienceopen.com Given that pyrazine scaffolds are present in many potent kinase inhibitors, these can be incorporated as the target-binding ligand in a PROTAC, linked to an E3 ligase ligand. acs.orgnih.gov The design and synthesis of pyrazine-based PROTACs is an active area of research with the potential to deliver highly potent and selective medicines. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Chloro-N-pentylpyrazin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution on 6-chloropyrazin-2-amine using pentyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Yield optimization requires monitoring reaction time (8–24 hr) and stoichiometric ratios (1:1.2 amine:alkylating agent). Purity is improved via column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Key Data : For analogous pyrazinamines, yields range from 7% to 24% depending on substituent steric effects .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use and NMR to confirm substitution patterns:

- Pyrazine ring protons resonate at δ 8.2–8.5 ppm (split by adjacent chlorine).

- Pentyl chain signals appear at δ 0.9–1.6 ppm (CH₃ and CH₂ groups).

- High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ calculated for C₉H₁₄ClN₃: 214.0874) .

Q. What solvent systems are optimal for solubility studies of this compound in biological assays?

- Methodological Answer : Solubility in polar aprotic solvents (DMSO, DMF) is >50 mg/mL. For aqueous buffers (pH 7.4), use co-solvents like ethanol (10–20% v/v) to enhance dissolution. Turbidimetric assays are recommended for quantifying solubility limits .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution pathways. Focus on HOMO/LUMO energy gaps to predict sites for functionalization (e.g., chlorine displacement at C6). Compare with experimental kinetic data to refine transition-state barriers .

Q. What strategies resolve contradictory bioactivity data across cell-line studies?

- Methodological Answer :

- Experimental Design : Use isogenic cell lines to control genetic variability.

- Data Normalization : Normalize IC₅₀ values to internal controls (e.g., ATP quantification).

- Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., serum concentration, passage number) .

Q. How does the compound’s stability vary under oxidative or photolytic conditions?

- Methodological Answer :

- Oxidative Stability : Expose to H₂O₂ (0.1–1 mM) in PBS; monitor degradation via HPLC at 254 nm.

- Photolytic Stability : Use a solar simulator (300–800 nm) for 48 hr; assess decomposition products via LC-MS.

- Key Finding : Pyrazine derivatives with N-alkyl chains show moderate photostability (t₁/₂ > 6 hr under UV-A) .

Q. What factorial design approaches optimize reaction parameters for scaled-up synthesis?

- Methodological Answer : Apply a 2³ full factorial design to test temperature (70°C vs. 100°C), catalyst load (0 vs. 5 mol%), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) identifies interactions between variables, reducing trial iterations by 40% .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.